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Compound of Interest

Compound Name: Chlorzoxazone-13C,15N,d2

Cat. No.: B14859562 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of chlorzoxazone pharmacokinetics across various physiological and

clinical contexts. The data presented is compiled from multiple studies to offer a

comprehensive overview of the drug's behavior, supported by detailed experimental protocols.

Chlorzoxazone is a centrally acting muscle relaxant that is extensively metabolized in the liver,

primarily by Cytochrome P450 2E1 (CYP2E1), to its main metabolite, 6-hydroxychlorzoxazone.

Due to this metabolic profile, chlorzoxazone is frequently used as a probe to assess in vivo

CYP2E1 activity. While studies directly comparing isotopically labeled versus unlabeled

chlorzoxazone were not identified in the reviewed literature, a robust body of research exists

comparing its pharmacokinetics in diverse populations and under various conditions. These

comparisons are crucial for understanding the factors that may influence the drug's efficacy

and safety.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of chlorzoxazone and its

primary metabolite, 6-hydroxychlorzoxazone, in different study populations. These parameters

include the maximum plasma concentration (Cmax), time to reach maximum plasma

concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination

half-life (t½).

Table 1: Pharmacokinetic Parameters of Chlorzoxazone in Healthy Adult Volunteers
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Dosage
(mg)

Cmax
(µg/mL)

Tmax (hr)
AUC
(µg·hr/mL
)

t½ (hr)
Study
Populatio
n

Referenc
e

400 7.15 ± 2.09 2.00 ± 0.82

25.47 ±

7.11

(AUC0-8)

1.49 ± 0.32

10 Healthy

Thai

Volunteers

[1]

250 3.14 - 10.46 1.26
12 Healthy

Volunteers
[2]

250 (with

Piperine)
4.96 - 17.78 1.82

12 Healthy

Volunteers
[2]

Table 2: Pharmacokinetic Parameters of 6-Hydroxychlorzoxazone in Healthy Adult Volunteers

Dosage
(mg)

Cmax
(µg/mL)

Tmax (hr)
AUC
(µg·hr/mL
)

t½ (hr)
Study
Populatio
n

Referenc
e

400 1.77 ± 0.50 3.05 ± 1.17
7.32 ± 2.21

(AUC0-8)
1.95 ± 0.73

10 Healthy

Thai

Volunteers

[1]

250 0.22 - 0.94 2.54
12 Healthy

Volunteers
[2]

250 (with

Piperine)
0.15 - 0.68 1.68

12 Healthy

Volunteers
[2]

Table 3: Comparative Pharmacokinetics of Chlorzoxazone in Obese vs. Non-obese Children
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Parameter
Obese
Children

Non-obese
Children

% Change
Study
Details

Reference

AUC0–∞

(µg·hr/mL)

Decreased by

46%
- ↓ 46%

250 mg oral

dose
[3]

Oral

Clearance

(CL/F)

Increased

two-fold
- ↑ 100%

250 mg oral

dose
[3][4]

Experimental Protocols
The methodologies employed in the cited studies are critical for the interpretation and

replication of the findings. Below are detailed protocols from a representative pharmacokinetic

study of chlorzoxazone.

Study Design: Pharmacokinetics in Healthy Thai
Volunteers[1]

Objective: To determine the clinical pharmacokinetics of chlorzoxazone and its metabolite, 6-

hydroxychlorzoxazone, in healthy Thai subjects.

Subjects: Ten healthy Thai volunteers.

Procedure:

Subjects fasted overnight prior to drug administration.

A single oral dose of 400 mg of chlorzoxazone was administered.

Serial blood samples were collected at 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, and

8 hours after dosing.

Analytical Method:

Plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone were quantified

using a reversed-phase high-performance liquid chromatography (HPLC) method with UV

detection.
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Pharmacokinetic Analysis:

The following pharmacokinetic parameters were determined: Cmax, Tmax, AUC from time

zero to 8 hours (AUC0-8), AUC from time zero to infinity (AUC0-inf), elimination half-life

(t1/2), elimination rate constant (Kel), oral clearance (Cl), and volume of distribution (Vd).

Study Design: Drug Interaction Study with Piperine[2]
Objective: To investigate the effect of piperine on the CYP2E1 enzyme activity and

pharmacokinetics of chlorzoxazone in healthy volunteers.

Design: An open-label, two-period, sequential study.

Subjects: Twelve healthy volunteers.

Procedure:

Control Phase: A single oral dose of 250 mg chlorzoxazone was administered under

fasting conditions.

Treatment Phase: Subjects received a single daily dose of 20 mg piperine for 10 days. On

the final day, a single 250 mg dose of chlorzoxazone was co-administered.

Blood samples were collected at predetermined time intervals after each chlorzoxazone

administration.

Analytical Method:

Plasma concentrations of chlorzoxazone and 6-hydroxychlorzoxazone were determined

by HPLC.

Visualizing Chlorzoxazone's Journey: Metabolism
and Study Design
To further elucidate the processes involved in chlorzoxazone pharmacokinetics, the following

diagrams, generated using the DOT language, illustrate the metabolic pathway and a typical

experimental workflow.
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Metabolic Pathway of Chlorzoxazone
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Experimental Workflow for a Comparative Pharmacokinetic Study
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Typical Pharmacokinetic Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14859562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

